![molecular formula C25H26ClF3N4O3S B2393302 4-{[3-Cloro-5-(trifluorometil)piridin-2-il]oxi}-1'-(quinolina-8-sulfonil)-1,4'-bipiperidina CAS No. 2097934-52-4](/img/structure/B2393302.png)
4-{[3-Cloro-5-(trifluorometil)piridin-2-il]oxi}-1'-(quinolina-8-sulfonil)-1,4'-bipiperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine is a complex organic molecule with multifaceted applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure endows it with unique chemical and physical properties, making it a subject of significant interest for scientific research and industrial applications.
Aplicaciones Científicas De Investigación
This compound has extensive applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex syntheses.
Biology: : Investigated for its interactions with biological macromolecules, possibly influencing enzyme activity or protein function.
Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of materials with specific properties, such as polymers and specialty coatings.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine generally involves several key steps:
Formation of the pyridine ring:
Attachment of the quinoline sulfonyl group: : This step often requires sulfonation reactions under acidic conditions.
Formation of the bipiperidine framework: : This step may involve cyclization reactions, often under controlled temperatures and pressures to ensure the correct formation of the piperidine rings.
Industrial production methods: Industrial production of this compound often utilizes high-throughput continuous flow reactors to maintain the specific reaction conditions required. Optimization of these processes is critical to ensure the purity and yield of the compound, often involving real-time monitoring of reaction parameters.
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or pyridine groups, leading to the formation of various intermediates.
Common reagents and conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are often used.
Solvents: : Reactions often take place in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to ensure solubility and reactivity.
Major products formed
Sulfone derivatives: from oxidation.
Dechlorinated or reduced compounds: from reduction.
Various substituted pyridines: from substitution reactions.
Mecanismo De Acción
The exact mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine can vary based on its application:
Molecular targets: : It may interact with specific receptors or enzymes, altering their function.
Pathways involved: : It can modulate signaling pathways, potentially leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Comparing this compound with similar structures reveals its unique properties:
Unique aspects: : The combination of the pyridine, quinoline, and bipiperidine groups, along with the specific substitutions, grants it distinct reactivity and biological activity.
Similar compounds: : Other compounds in this class might include 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-(quinoline-8-sulfonyl)piperidine and analogs with variations in the substituent groups.
Propiedades
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClF3N4O3S/c26-21-15-18(25(27,28)29)16-31-24(21)36-20-8-11-32(12-9-20)19-6-13-33(14-7-19)37(34,35)22-5-1-3-17-4-2-10-30-23(17)22/h1-5,10,15-16,19-20H,6-9,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZFGKTXZTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
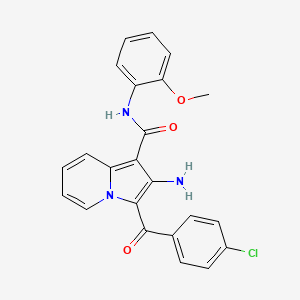
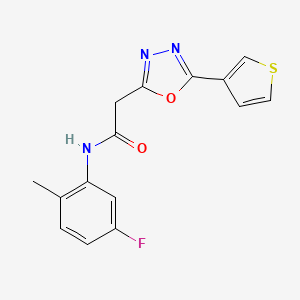
![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2393224.png)
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
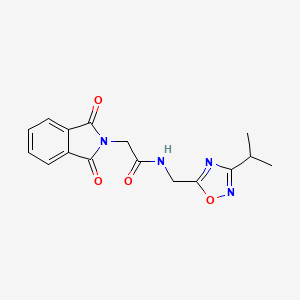

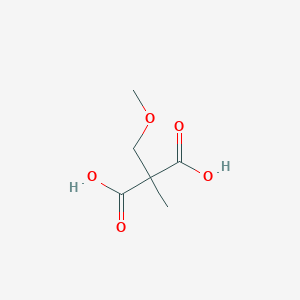
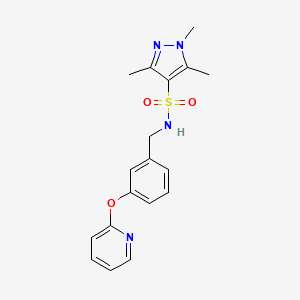
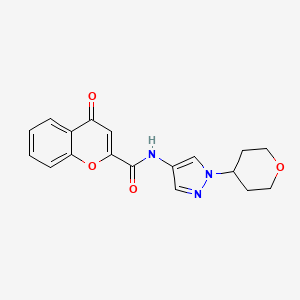
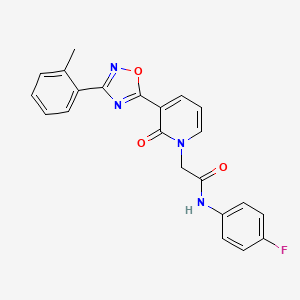
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide](/img/structure/B2393238.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)
